MRL-871

Descripción

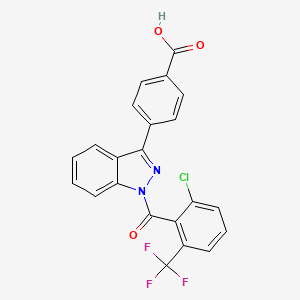

Structure

3D Structure

Propiedades

IUPAC Name |

4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]indazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF3N2O3/c23-16-6-3-5-15(22(24,25)26)18(16)20(29)28-17-7-2-1-4-14(17)19(27-28)12-8-10-13(11-9-12)21(30)31/h1-11H,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANLZOIRUUHIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MRL-871: An In-depth Technical Guide to its Allosteric Inhibition of RORγt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRL-871, a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), making it a key therapeutic target for autoimmune diseases. MRL-871 represents a novel class of RORγt inhibitors that bind to a previously unidentified allosteric site, offering a distinct mechanism for modulating the receptor's activity.

Core Mechanism of Action: Allosteric Inhibition

MRL-871 functions as an inverse agonist by binding to a novel allosteric pocket within the ligand-binding domain (LBD) of RORγt.[1] This binding site is spatially distinct from the canonical orthosteric binding pocket where endogenous and synthetic agonists/inverse agonists typically bind.[1] The binding of MRL-871 to this allosteric site induces a unique conformational change in the RORγt LBD, most notably repositioning Helix 12 (H12).[1][2] This repositioning of H12 directly obstructs the coactivator binding groove (AF-2 domain), thereby preventing the recruitment of coactivator proteins necessary for transcriptional activation.[1] This allosteric mode of inhibition is independent of orthosteric site occupancy, meaning MRL-871 can effectively inhibit RORγt activity even in the presence of orthosteric agonists like cholesterol.

The key structural feature of MRL-871's interaction is its ability to induce and stabilize a conformation of RORγt that is incompatible with coactivator binding. This leads to a potent suppression of RORγt-mediated gene transcription, including the downstream reduction of IL-17A production.

Quantitative Data Summary

The following tables summarize the quantitative data for MRL-871 and related compounds in various biochemical and cellular assays.

| Compound | Biochemical Assay (TR-FRET) IC50 (nM) | Cellular Assay (IL-17a mRNA reduction in EL4 cells) |

| MRL-871 | 7 ± 1 | Significant reduction at 10 µM |

| 12.7 | 48-fold reduction at 10 µM | |

| MRL-058 | 98 ± 23 | Significant reduction at 10 µM |

| MRL-003 | 280 ± 117 | No significant reduction at 10 µM |

| T0901317 (Orthosteric Inverse Agonist) | 24 ± 13 | Not Reported |

| Cholesterol (Agonist) | Agonist Activity | Not Applicable |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay is used to measure the ability of compounds to inhibit the interaction between the RORγt LBD and a coactivator peptide.

Methodology:

-

Protein and Peptide Preparation: Recombinant His-tagged RORγt LBD is used. A biotinylated coactivator peptide (e.g., from SRC-1) is also required.

-

Reagent Incubation: The RORγt LBD is incubated with the test compound (e.g., MRL-871) at varying concentrations in an assay buffer.

-

Addition of Detection Reagents: Europium-labeled anti-His antibody (donor fluorophore) and streptavidin-labeled allophycocyanin (APC) (acceptor fluorophore) are added to the mixture.

-

FRET Measurement: The plate is incubated to allow for binding equilibrium. The TR-FRET signal is then measured using a plate reader. A high FRET signal indicates close proximity of the donor and acceptor, meaning the coactivator peptide is bound to the RORγt LBD.

-

Data Analysis: The IC50 value is calculated by plotting the FRET signal against the compound concentration. A decrease in the FRET signal indicates inhibition of the coactivator-RORγt interaction.

Cellular Assay for IL-17a mRNA Expression in EL4 Cells

This assay assesses the functional consequence of RORγt inhibition in a cellular context.

Methodology:

-

Cell Culture: The murine lymphoblast cell line EL4, which constitutively expresses RORγt and produces IL-17A, is cultured under standard conditions.

-

Compound Treatment: EL4 cells are treated with the test compounds (e.g., MRL-871, MRL-058, MRL-003) at a specified concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.

-

Quantitative Reverse Transcriptase PCR (qRT-PCR): The expression level of IL-17a mRNA is quantified by qRT-PCR. The results are normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.

-

Data Analysis: The relative expression of IL-17a mRNA in compound-treated cells is compared to that in vehicle-treated cells to determine the extent of inhibition.

Visualizations

Signaling Pathway of RORγt and MRL-871 Inhibition

Caption: MRL-871 allosterically binds to RORγt, preventing coactivator recruitment and subsequent IL-17A gene transcription.

Experimental Workflow for TR-FRET Assay```dot

MRL-871 Binding and Conformational Change

Caption: MRL-871 binds to an allosteric pocket, repositioning Helix 12 and blocking the coactivator binding site.

References

Unveiling the Allosteric Grip: A Technical Guide to the MRL-871 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the allosteric binding site of MRL-871, a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). MRL-871 represents a significant advancement in the modulation of nuclear receptors, offering a distinct mechanism of action by targeting a novel allosteric pocket. This document synthesizes crystallographic data, biochemical assays, and structure-activity relationships to offer a detailed understanding of this critical interaction for therapeutic development.

The Allosteric Binding Pocket of MRL-871 on RORγt

MRL-871 binds to a previously unidentified allosteric pocket within the Ligand Binding Domain (LBD) of RORγt.[1] This site is spatially distinct from the canonical orthosteric binding site where endogenous and synthetic agonists and some inverse agonists bind.[1] The formation of this allosteric pocket is a dynamic event induced by the binding of MRL-871 itself.

The allosteric binding site is located in a region formed by helices 4, 5, 11, and notably, helix 12 (H12), also known as the Activation Function-2 (AF-2) domain.[1][2][3] The binding of MRL-871 induces a significant and unprecedented conformational rearrangement of H12. This reorientation of H12 directly obstructs the binding surface for coactivator proteins, which are essential for RORγt's transcriptional activity. This mechanism effectively antagonizes RORγt function, classifying MRL-871 as an inverse agonist.

The pocket is predominantly hydrophobic in nature, a characteristic dictated by the side chains of the constituent amino acid residues.

Key Interacting Residues

Crystallographic studies have revealed the specific amino acid residues that form direct contacts with MRL-871, stabilizing its position within the allosteric pocket. A two-dimensional representation of these interactions highlights the key hydrogen bonds and hydrophobic contacts. While a comprehensive list of all interacting residues requires examination of the specific PDB entry (e.g., 4YPQ), published diagrams indicate crucial interactions. For instance, the carboxylic acid moiety of MRL-871 has been shown to form hydrogen bonds with the backbone hydrogens of Ala497 and Phe498, as well as the side chain of Gln329. Furthermore, Phe-506 is involved in a π-π stacking interaction with the MRL-871 ligand.

Quantitative Analysis of MRL-871 Binding and Activity

The potency of MRL-871 and its analogs has been quantified through various biochemical and cellular assays. The following tables summarize key data from published studies.

| Compound | Biochemical Assay (IC50, nM) | Cellular Reporter Assay (IC50, nM) | Th17 Differentiation/IL-17a Production Assay (IC50, nM) |

| MRL-871 | 7 ± 1 | 12.7 | - |

| MRL-058 | 98 ± 23 | - | - |

| MRL-003 | 280 ± 117 | - | - |

| MRL-299 | - | - | - |

| MRL-367 | - | - | - |

| MRL-673 | - | - | - |

Table 1: Potency of selected RORγt allosteric inverse agonists in various assays. Data extracted from multiple sources.

A key characteristic of MRL-871's allosteric mechanism is its non-competitive nature with respect to orthosteric ligands like cholesterol. This is demonstrated by the stability of its IC50 value in the presence of increasing concentrations of cholesterol.

| Cholesterol Concentration (μM) | MRL-871 IC50 (nM) | T0901317 IC50 (nM) |

| 0 | 4.7 ± 1.4 | 11 ± 3.4 |

| 1 | 2.5 ± 0.9 | 18 ± 4.9 |

| 10 | 1.8 ± 1.5 | 195 ± 59 |

| 25 | 2.3 ± 1.8 | 548 ± 152 |

Table 2: Inhibition of cofactor binding by MRL-871 is independent of cholesterol concentration, unlike the orthosteric inverse agonist T0901317.

Experimental Protocols

The determination of the allosteric binding site and the characterization of MRL-871's activity involved several key experimental methodologies.

RORγt Crystallization and Structure Determination

-

Protein Expression and Purification: The ligand-binding domain (LBD) of RORγt (residues 267–507) with an N-terminal His-tag was expressed in E. coli BL21-Gold(DE3)pLysS.

-

Crystallization: The purified RORγt LBD was co-crystallized with MRL-871 and its analogs.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from frozen crystals at 100 K. The structure was solved by molecular replacement using a previously determined RORγt structure (PDB ID: 3L0J) as the search model.

Biochemical Assays

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay: This assay measures the ability of a compound to inhibit the interaction between the RORγt LBD and a coactivator peptide. The assay typically uses a terbium-labeled anti-His antibody to detect the His-tagged RORγt LBD and a fluorescently labeled coactivator peptide. Inhibition of the interaction results in a decrease in the FRET signal.

-

Competitive Binding Assays: These assays were performed to assess the effect of the orthosteric ligand cholesterol on the inhibitory activity of MRL-871. The TR-FRET assay was conducted with varying concentrations of cholesterol to determine if it competed with MRL-871 for binding.

Cellular Assays

-

Chimeric Receptor Reporter Assays: These assays were performed in HEK-293 cells to assess the cellular potency of the compounds.

-

Th17 Differentiation and IL-17a Production Assays: Primary human peripheral blood mononuclear cells (PBMCs) were used to evaluate the effect of the compounds on the differentiation of Th17 cells and their production of the pro-inflammatory cytokine IL-17a. IL-17a mRNA expression in EL4 cells was also measured.

Visualizations

The following diagrams illustrate the key concepts related to the allosteric binding and mechanism of action of MRL-871.

References

The Allosteric Modulator MRL-871: A Technical Guide to its Function in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRL-871 is a potent small molecule that functions as an allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). This nuclear receptor is a master regulator of T helper 17 (Th17) cell differentiation and function, which are critical drivers of various autoimmune and inflammatory diseases. By binding to a novel allosteric site on the RORγt ligand-binding domain, MRL-871 induces a unique conformational change that prevents the recruitment of coactivator proteins essential for gene transcription. This inhibitory action effectively suppresses the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), thereby attenuating the pathogenic activity of Th17 cells. This technical guide provides a comprehensive overview of the biological function of MRL-871 in immune cells, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action: Allosteric Inhibition of RORγt

MRL-871 represents a novel class of RORγt inhibitors that do not compete with the endogenous ligand at the orthosteric binding site. Instead, it binds to a distinct allosteric pocket on the RORγt ligand-binding domain (LBD).[1] This binding event induces a significant conformational change in the receptor, primarily affecting the positioning of helix 12 (H12), also known as the activation function-2 (AF-2) domain.[2] In the active state, H12 forms a surface that recruits coactivator proteins, a crucial step for the initiation of gene transcription. MRL-871 binding repositions H12 in a manner that physically obstructs the coactivator binding groove, thereby preventing the assembly of the transcriptional machinery. This mode of action classifies MRL-871 as an inverse agonist, as it reduces the basal transcriptional activity of RORγt.

A key advantage of this allosteric mechanism is its independence from the concentration of the natural RORγt agonist, cholesterol. This suggests that MRL-871 can maintain its inhibitory potency even in environments with high levels of endogenous agonists, a significant consideration for therapeutic applications.

Impact on Th17 Cell Differentiation and Function

RORγt is the lineage-defining transcription factor for Th17 cells. These cells are a subset of CD4+ T helper cells that play a critical role in host defense against certain pathogens but are also major contributors to the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation of naive T cells into Th17 cells and their subsequent production of pro-inflammatory cytokines are heavily dependent on RORγt activity.

By inhibiting RORγt, MRL-871 effectively suppresses the differentiation of naive T cells into the Th17 lineage. Furthermore, in already differentiated Th17 cells, MRL-871 can reduce the expression of key effector molecules, most importantly IL-17A. IL-17A is a potent pro-inflammatory cytokine that acts on various cell types to induce the production of other inflammatory mediators, recruit neutrophils to sites of inflammation, and contribute to tissue damage.

Quantitative Data

The potency of MRL-871 has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

| Assay Type | Target/Cell Line | Key Parameters | IC50 Value (nM) | Reference |

| TR-FRET Coactivator Recruitment Assay | RORγt-LBD | Inhibition of SRC-1 coactivator peptide binding | 7 ± 1 | |

| TR-FRET Coactivator Recruitment Assay | RORγt-LBD | Inhibition of coactivator binding | 12.7 | |

| Competitive TR-FRET Assay | RORγt-LBD | Inhibition of coactivator binding in the presence of 0 µM cholesterol | 4.7 ± 1.4 | |

| Competitive TR-FRET Assay | RORγt-LBD | Inhibition of coactivator binding in the presence of 1 µM cholesterol | 2.5 ± 0.9 | |

| Competitive TR-FRET Assay | RORγt-LBD | Inhibition of coactivator binding in the presence of 10 µM cholesterol | 1.8 ± 1.5 | |

| Competitive TR-FRET Assay | RORγt-LBD | Inhibition of coactivator binding in the presence of 25 µM cholesterol | 2.3 ± 1.8 | |

| Cellular Assay | EL4 Cells | Reduction of IL-17a mRNA expression | - |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay is used to measure the ability of a compound to disrupt the interaction between the RORγt Ligand-Binding Domain (LBD) and a coactivator peptide.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Terbium cryptate) conjugated to the RORγt-LBD and an acceptor fluorophore (e.g., d2) conjugated to a coactivator peptide (e.g., a fragment of SRC-1 containing the LXXLL motif). When the LBD and the coactivator interact, the fluorophores are brought into close proximity, allowing for FRET to occur, which generates a detectable signal. An inhibitor like MRL-871 will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagents:

-

His-tagged RORγt-LBD

-

Anti-His antibody conjugated to a donor fluorophore (e.g., Tb-cryptate)

-

Biotinylated coactivator peptide (e.g., SRC-1)

-

Streptavidin conjugated to an acceptor fluorophore (e.g., d2)

-

MRL-871 or other test compounds

-

Assay buffer

-

-

Procedure:

-

Incubate the His-tagged RORγt-LBD with the anti-His-Tb-cryptate antibody.

-

In a separate reaction, incubate the biotinylated coactivator peptide with streptavidin-d2.

-

Add the RORγt-LBD/antibody complex and the coactivator/streptavidin complex to the wells of a microplate.

-

Add varying concentrations of MRL-871 or a vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence at the emission wavelengths of both the donor and acceptor fluorophores using a plate reader capable of time-resolved fluorescence measurements.

-

-

Data Analysis:

-

The FRET signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities.

-

The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for IL-17A mRNA Expression

This assay measures the effect of MRL-871 on the expression of the IL17A gene in a relevant cell line. The murine lymphoma cell line EL4 is often used as it constitutively expresses RORγt and produces IL-17A.

Principle: The level of IL17A messenger RNA (mRNA) is quantified using quantitative reverse transcription polymerase chain reaction (qRT-PCR). A decrease in IL17A mRNA levels in the presence of MRL-871 indicates inhibition of RORγt-mediated transcription.

Methodology:

-

Cell Culture:

-

Culture EL4 cells in appropriate growth medium.

-

-

Treatment:

-

Seed the EL4 cells in multi-well plates.

-

Treat the cells with various concentrations of MRL-871 or a vehicle control for a specified period (e.g., 24 hours).

-

-

RNA Isolation:

-

Harvest the cells and isolate total RNA using a suitable RNA purification kit.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the IL17A gene and a reference gene (e.g., GAPDH or Actin) for normalization.

-

Use a fluorescent dye (e.g., SYBR Green) or a labeled probe to detect the amplification of the target genes in real-time.

-

-

Data Analysis:

-

The relative expression of IL17A mRNA is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle control.

-

Signaling Pathways and Experimental Workflows

MRL-871 Signaling Pathway

Caption: MRL-871 allosterically inhibits RORγt, blocking coactivator recruitment and IL-17A transcription.

Experimental Workflow for TR-FRET Assay

Caption: Workflow for determining MRL-871 potency using a TR-FRET coactivator recruitment assay.

Experimental Workflow for Cellular IL-17A Expression Assay

Caption: Workflow for assessing MRL-871's effect on IL-17A mRNA expression in EL4 cells.

References

The Modulatory Effect of MRL-871 on Interleukin-17A Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism and effect of MRL-871 on the gene expression of Interleukin-17A (IL-17A), a key cytokine implicated in various autoimmune and inflammatory diseases. MRL-871, a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), has demonstrated significant capabilities in downregulating IL-17A transcription. This document details the underlying signaling pathways, presents quantitative data from in vitro studies, and provides comprehensive experimental protocols for the methodologies cited. Visualizations of key processes are included to facilitate a deeper understanding of the scientific principles and experimental designs.

Introduction

Interleukin-17A is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of Th17 cells, the primary producers of IL-17A, are critically dependent on the nuclear receptor RORγt. Consequently, RORγt has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.

MRL-871 is a small molecule that has been identified as a potent, allosteric inverse agonist of RORγt.[1] Unlike orthosteric inhibitors that compete with endogenous ligands at the active site, MRL-871 binds to a distinct, allosteric site on the RORγt ligand-binding domain. This unique mechanism of action leads to the inhibition of RORγt's transcriptional activity, thereby suppressing the expression of its target genes, most notably IL17A. This guide will explore the specifics of this interaction and its downstream consequences on IL-17A gene expression.

Signaling Pathway of MRL-871-Mediated IL-17A Suppression

The transcriptional activation of the IL17A gene is a complex process orchestrated by the master regulator RORγt. RORγt, in conjunction with other transcription factors, binds to specific ROR response elements (ROREs) located within the conserved non-coding sequence 2 (CNS2) region of the IL17A promoter. This binding event initiates the recruitment of co-activator proteins, which in turn facilitates chromatin remodeling and the initiation of transcription by RNA polymerase II.

MRL-871 exerts its inhibitory effect by disrupting this cascade. By binding to an allosteric pocket on the RORγt ligand-binding domain, MRL-871 induces a conformational change in the receptor. This altered conformation prevents the recruitment of essential co-activators, such as SRC1, thereby abrogating the transcriptional activation of the IL17A gene.[2][3] The signaling pathway is depicted in the diagram below.

Quantitative Data: Effect of MRL-871 on IL-17A Gene Expression

In vitro studies utilizing the murine lymphoma cell line EL4, which constitutively expresses RORγt and produces IL-17A, have demonstrated the potent inhibitory effect of MRL-871. Treatment of EL4 cells with MRL-871 leads to a significant and dose-dependent reduction in IL17A mRNA levels.

| MRL-871 Concentration | Fold Reduction in IL-17A mRNA (vs. DMSO control) | Reference |

| 10 µM | ~48-fold | [4] |

The half-maximal inhibitory concentration (IC50) of MRL-871 for RORγt has been determined to be approximately 12.7 nM in biochemical assays, highlighting its high potency.[1]

Experimental Protocols

Cell Culture and Treatment

The murine T-lymphoma cell line EL4 is a suitable model for studying the effect of RORγt modulators on IL-17A expression.

-

Cell Line: EL4 (ATCC® TIB-39™)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experimental assays, EL4 cells are seeded at a density of 1 x 10^6 cells/mL. MRL-871, dissolved in DMSO, is added to the cell culture at the desired final concentrations. A DMSO-only control is run in parallel. Cells are incubated with the compound for 24 hours prior to harvesting for RNA extraction.

RNA Extraction and cDNA Synthesis

Total RNA is extracted from the treated EL4 cells to be used as a template for reverse transcription.

-

RNA Extraction: Commercially available kits such as the RNeasy Mini Kit (Qiagen) or TRIzol™ Reagent (Thermo Fisher Scientific) are used for total RNA isolation according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit (e.g., Applied Biosystems) with random primers, following the manufacturer's protocol.

Quantitative Real-Time PCR (RT-qPCR)

The relative expression of the IL17A gene is quantified using a SYBR Green-based RT-qPCR assay.

-

Primer Sequences:

-

Mouse IL-17A: Commercially validated primer pairs are recommended for optimal performance (e.g., Sino Biological, Cat#: MP201021; OriGene, Cat#: MP206759).

-

Mouse GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) - Housekeeping Gene:

-

Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

-

Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

-

-

-

qPCR Reaction Mix: A typical 20 µL reaction includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template

-

6 µL Nuclease-free water

-

-

Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt Curve Analysis

-

-

Data Analysis: The relative expression of IL17A is calculated using the 2^-ΔΔCt method, with GAPDH as the endogenous control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

The potency of MRL-871 in inhibiting the RORγt-coactivator interaction is determined using a TR-FRET assay, such as the LanthaScreen™ TR-FRET RORγt Coactivator Assay (Thermo Fisher Scientific).

-

Principle: The assay measures the proximity-based energy transfer between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged RORγt ligand-binding domain (LBD) (donor) and a fluorescein-labeled coactivator peptide (acceptor). Inverse agonists disrupt the RORγt-coactivator interaction, leading to a decrease in the FRET signal.

-

Procedure:

-

A solution of GST-RORγt-LBD is incubated with the Tb-labeled anti-GST antibody.

-

Serial dilutions of MRL-871 (or other test compounds) are added to the wells of a microplate.

-

The RORγt/antibody complex is added to the wells.

-

A solution of the fluorescein-labeled coactivator peptide is added to initiate the binding reaction.

-

After incubation at room temperature, the plate is read on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

-

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

MRL-871 represents a significant advancement in the targeted therapy of IL-17A-mediated diseases. Its allosteric mechanism of action on RORγt provides a potent and selective means of inhibiting IL-17A gene expression at the transcriptional level. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of MRL-871 and other RORγt modulators. The continued exploration of such compounds holds great promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRC3 Is a Cofactor for RORγt in Th17 Differentiation but Not Thymocyte Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Chemical Architecture of MRL-871: An Allosteric RORγt Inverse Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). Its discovery marked a significant advancement in the pursuit of therapies for Th17-cell-mediated autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of MRL-871. It includes a detailed summary of its biochemical and cellular activities, complete experimental protocols for key assays, and a visualization of its impact on the RORγt signaling pathway.

Discovery and Chemical Structure

MRL-871 was identified through a focused discovery effort to identify novel modulators of RORγt, a key transcription factor in the differentiation of pro-inflammatory Th17 cells. The chemical structure of MRL-871 features a distinct indazole core.

Chemical Structure of MRL-871 and Related Analogs

| Compound | R1 | R2 |

| MRL-871 | H | H |

| MRL-058 | F | H |

| MRL-003 | Cl | Cl |

Table 1: Chemical structures of MRL-871 and its analogs, MRL-058 and MRL-003.

Crystallographic studies of MRL-871 in complex with the RORγt ligand-binding domain (LBD) revealed that it binds to a novel allosteric site, distinct from the orthosteric binding pocket where endogenous ligands are presumed to bind.[1] This allosteric binding induces a unique conformational change in helix 12 of the LBD, which in turn prevents the recruitment of coactivator proteins necessary for transcriptional activation.[1]

Quantitative Data Summary

MRL-871 and its analogs have been characterized in a variety of biochemical and cellular assays to determine their potency and efficacy as RORγt inverse agonists. The following table summarizes key quantitative data.

| Compound | TR-FRET IC50 (nM) | HEK293 Gal4-RORγt IC50 (nM) | hPBMC Th17 IL-17A IC50 (nM) |

| MRL-871 | 12.7 | 250 | 500 |

| MRL-058 | 8.9 | 180 | 450 |

| MRL-003 | 1,200 | >10,000 | >10,000 |

Table 2: Potency of MRL-871 and its analogs in biochemical and cellular assays. Data extracted from Scheepstra et al., 2015.

Experimental Protocols

TR-FRET Coactivator Recruitment Assay

This assay measures the ability of a test compound to inhibit the interaction between the RORγt LBD and a coactivator peptide.

Materials:

-

His-tagged RORγt LBD (human, recombinant)

-

Biotinylated SRC1-2 coactivator peptide

-

Europium-labeled anti-His antibody (donor fluorophore)

-

Streptavidin-d2 (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds (e.g., MRL-871)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the RORγt LBD, biotinylated SRC1-2 peptide, and the test compound.

-

Incubate for 1 hour at room temperature.

-

Add the Europium-labeled anti-His antibody and streptavidin-d2.

-

Incubate for another 1 hour at room temperature in the dark.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

-

Calculate the ratio of the emission at 665 nm to 620 nm and plot the results against the compound concentration to determine the IC50 value.

HEK293 Gal4-RORγt Reporter Gene Assay

This cellular assay assesses the ability of a compound to inhibit RORγt-mediated gene transcription in a cellular context.

Materials:

-

HEK293 cells

-

Expression plasmid for a Gal4 DNA-binding domain fused to the RORγt LBD

-

Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)

-

Transfection reagent

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Test compounds

Procedure:

-

Co-transfect HEK293 cells with the Gal4-RORγt LBD expression plasmid and the Gal4-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Plot the luciferase activity against the compound concentration to determine the IC50 value.

Human PBMC Th17 Differentiation and IL-17A Production Assay

This primary cell assay evaluates the effect of a compound on the differentiation of human Th17 cells and their production of the signature cytokine, IL-17A.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD4+ T cell isolation kit

-

Th17 differentiation-inducing cytokines (e.g., IL-6, IL-23, TGF-β)

-

Anti-CD3 and anti-CD28 antibodies

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Test compounds

-

ELISA kit for human IL-17A

Procedure:

-

Isolate CD4+ T cells from human PBMCs.

-

Activate the CD4+ T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of Th17-polarizing cytokines.

-

Simultaneously, treat the cells with serial dilutions of the test compound.

-

Culture the cells for 3-5 days.

-

Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's protocol.

-

Plot the IL-17A concentration against the compound concentration to determine the IC50 value.

Signaling Pathway and Mechanism of Action

RORγt is a master regulator of Th17 cell differentiation. Upon activation, it binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, leading to their transcription and the subsequent production of pro-inflammatory cytokines.

MRL-871, through its allosteric binding, locks the RORγt LBD in an inactive conformation, preventing the recruitment of coactivators. This effectively blocks the transcriptional activity of RORγt, leading to a reduction in Th17 cell differentiation and IL-17 production.

Caption: Allosteric inhibition of RORγt by MRL-871 blocks coactivator recruitment and subsequent IL-17 production.

Conclusion

MRL-871 represents a significant breakthrough in the modulation of the RORγt pathway. Its novel allosteric mechanism of action provides a differentiated approach to inhibiting Th17-mediated inflammation. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance the next generation of RORγt-targeted therapies for autoimmune diseases.

References

MRL-871: A Potent Allosteric Inhibitor of RORγt and its Role in Th17 Cell Differentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells, are critical mediators of inflammation and play a significant role in the pathogenesis of numerous autoimmune diseases. The differentiation and function of these cells are orchestrated by the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory agents. MRL-871 is a potent and selective small-molecule inhibitor of RORγt that operates through a unique allosteric mechanism. This document provides a comprehensive technical overview of MRL-871's mechanism of action, its impact on Th17 cell differentiation, and detailed experimental protocols for its characterization.

Introduction to Th17 Cells and RORγt

Th17 cells are characterized by their production of a signature profile of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] These cytokines are instrumental in host defense against extracellular pathogens but are also implicated in the tissue damage and chronic inflammation associated with autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2]

The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and IL-6 or IL-21.[3] This signaling cascade culminates in the induction and activation of RORγt, a nuclear receptor that acts as the master regulator of Th17 cell fate.[3] RORγt directly binds to the promoter regions of genes encoding Th17-associated cytokines and other key functional molecules, thereby driving their transcription and establishing the Th17 phenotype. Given its central role, the inhibition of RORγt activity presents a compelling strategy for the therapeutic suppression of Th17-mediated inflammation.

MRL-871: A Novel Allosteric Inhibitor of RORγt

MRL-871 is an indazole-based compound identified as a potent and selective inverse agonist of RORγt. Unlike conventional orthosteric inhibitors that compete with endogenous ligands at the canonical ligand-binding pocket, MRL-871 binds to a novel, previously unidentified allosteric site on the RORγt ligand-binding domain (LBD).

Mechanism of Action

The binding of MRL-871 to this allosteric pocket, formed by helices 4, 5, 11, and 12 of the LBD, induces a significant and unprecedented conformational change. Specifically, it causes a reorientation of helix 12, a critical component of the coactivator binding groove. This conformational shift physically obstructs the recruitment of coactivator proteins that are essential for the initiation of RORγt-dependent gene transcription. The functional consequence is the potent and effective antagonism of RORγt activity, leading to the suppression of Th17 signature gene expression. A key advantage of this allosteric mechanism is that its inhibitory activity is independent of the concentration of orthosteric ligands like cholesterol.

Quantitative Analysis of MRL-871 Activity

The potency and efficacy of MRL-871 have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of MRL-871

| Assay Type | Parameter | Value | Reference |

| TR-FRET Coactivator Recruitment Assay | IC50 | 7 ± 1 nM | |

| RORγt-LBD AlexaFluor-647-labeled MRL-871 competitive binding assay | IC50 | 12.7 nM | |

| HTRF Coactivator Recruitment Assay | IC50 | 4.90 ± 1.98 nM |

Table 2: Cellular Activity of MRL-871

| Cell Line/Cell Type | Treatment | Effect | Fold Change/Inhibition | Reference |

| EL4 (murine lymphoblast) | 10 µM MRL-871 for 24h | Reduction in IL-17a mRNA | 48-fold reduction | |

| Human peripheral blood mononuclear cells (PBMCs) | Varies | Inhibition of IL-17a production | Dose-dependent | |

| Human naïve CD4+ T cells | Varies | Inhibition of Th17 differentiation | Dose-dependent |

MRL-871's Impact on Th17 Cell Differentiation Signaling Pathway

The differentiation of naïve T helper cells into Th17 cells is a tightly regulated process. MRL-871 intervenes at a critical checkpoint in this pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of MRL-871.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay quantitatively measures the ability of MRL-871 to disrupt the interaction between the RORγt LBD and a coactivator peptide.

Experimental Workflow:

Methodology:

-

Plate Preparation: Serially dilute MRL-871 in an appropriate buffer (e.g., PBS with 0.1% BSA) in a 384-well, low-volume, non-binding surface plate.

-

Reagent Addition: Add a pre-mixed solution containing His-tagged RORγt LBD, a biotinylated coactivator peptide (e.g., from SRC-1), and TR-FRET detection reagents (e.g., terbium-conjugated anti-His antibody and streptavidin-conjugated d2).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-enabled plate reader.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the MRL-871 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IL-17a mRNA Expression in EL4 Cells by RT-qPCR

This cellular assay assesses the functional consequence of RORγt inhibition by measuring the downregulation of its target gene, Il17a.

Methodology:

-

Cell Culture and Treatment: Culture EL4 cells, a murine lymphoblast cell line that constitutively expresses RORγt, under standard conditions. Treat the cells with various concentrations of MRL-871 or a vehicle control (e.g., DMSO) for 24 hours.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for murine Il17a and a housekeeping gene (e.g., Gapdh) for normalization.

-

Data Analysis: Calculate the relative expression of Il17a mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the MRL-871-treated samples to the vehicle control.

Human Th17 Cell Differentiation and Maintenance Assays

These primary cell assays evaluate the effect of MRL-871 on the differentiation of naïve CD4+ T cells into Th17 cells and on the function of already differentiated Th17 cells.

Methodology for Differentiation Assay:

-

Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Cell Culture and Differentiation: Culture the isolated naïve CD4+ T cells in the presence of anti-CD3 and anti-CD28 antibodies for T cell activation, along with a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4). Concurrently, treat the cells with different concentrations of MRL-871 or a vehicle control.

-

Cytokine Analysis: After a period of culture (e.g., 5-7 days), restimulate the cells and measure the production of IL-17A in the culture supernatant by ELISA or by intracellular cytokine staining followed by flow cytometry.

Methodology for Maintenance Assay:

-

Th17 Cell Generation: Differentiate human naïve CD4+ T cells into Th17 cells as described above.

-

Treatment of Differentiated Cells: Culture the differentiated Th17 cells in the presence of IL-23 to maintain their phenotype, and treat with various concentrations of MRL-871 or a vehicle control.

-

Cytokine Analysis: After a shorter culture period (e.g., 2-4 days), measure IL-17A production as described for the differentiation assay.

Conclusion

MRL-871 represents a significant advancement in the field of RORγt inhibitors. Its novel allosteric mechanism of action provides a potent and selective means of suppressing RORγt activity, leading to a marked reduction in Th17 cell differentiation and function. The data presented in this technical guide underscore the therapeutic potential of MRL-871 and similar allosteric modulators for the treatment of Th17-driven autoimmune and inflammatory diseases. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of this and other RORγt inhibitors.

References

- 1. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]

- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic controls of Th17 cell differentiation and plasticity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of RORγt Inverse Agonists: A Technical Overview with a Focus on MRL-871

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγt, MRL-871 effectively reduces the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), making it a person of interest for the treatment of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of RORγt inverse agonists, with a conceptual focus on MRL-871. Due to the limited publicly available pharmacokinetic data for MRL-871, this document leverages data from other well-characterized RORγt inverse agonists to provide a representative profile. Detailed experimental protocols for key in vitro assays and a general workflow for preclinical ADME studies are also presented, alongside visualizations of the RORγt signaling pathway and experimental procedures.

Introduction to MRL-871 and RORγt

MRL-871 is an allosteric inverse agonist of RORγt with a reported IC50 of 12.7 nM.[1] It has been shown to significantly reduce IL-17a mRNA expression in EL4 cells, a murine T-lymphoma cell line.[1] RORγt is a master regulator of Th17 cell differentiation, a subset of T helper cells that play a critical role in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt drives the expression of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22. Inhibition of RORγt activity is therefore a promising therapeutic strategy for these conditions.

Pharmacokinetics of RORγt Inverse Agonists

While specific pharmacokinetic data for MRL-871 is not publicly available, studies on other oral RORγt inverse agonists provide valuable insights into the expected absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.

Representative Pharmacokinetic Parameters

The following table summarizes pharmacokinetic data from preclinical and clinical studies of other RORγt inverse agonists. This information can be considered representative of the general pharmacokinetic profile that might be expected for a compound like MRL-871.

| Compound | Species | Dose | Cmax | Tmax (h) | AUC | t1/2 (h) | Bioavailability (%) | Reference |

| AZD0284 | Human | 4–238 mg (single oral) | Dose-dependent | Rapid | Subproportional increase with dose | 13–16 | N/A | Clinical Study |

| JNJ-61803534 | Human | up to 200 mg (single oral) | Dose-dependent | N/A | Dose-dependent | 164–170 | N/A | Clinical Study |

| IMU-935 | Human | 25–400 mg (single oral) | Dose-proportional | N/A | Dose-proportional | ~24 | N/A | Clinical Study |

Note: This table presents a summary of available data for representative compounds and is intended to provide a general understanding. "N/A" indicates that the data was not available in the cited sources.

Experimental Protocols

In Vitro RORγt Inverse Agonist Cellular Assay

This protocol describes a general method for evaluating the potency of a RORγt inverse agonist, such as MRL-871, in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on RORγt-mediated transcription.

Materials:

-

HEK293 cells (or other suitable host cell line)

-

Expression vector for a Gal4-RORγt-LBD fusion protein

-

Luciferase reporter vector with a Gal4 upstream activating sequence (UAS)

-

Transfection reagent

-

Test compound (e.g., MRL-871)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture: Maintain HEK293 cells in appropriate growth medium.

-

Transfection: Co-transfect the cells with the Gal4-RORγt-LBD expression vector and the Gal4-UAS-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, aspirate the transfection medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Th17 Differentiation Assay

This protocol outlines a method to assess the effect of a RORγt inverse agonist on the differentiation of primary T cells into Th17 cells.

Objective: To evaluate the ability of a test compound to inhibit the differentiation of naive CD4+ T cells into IL-17-producing Th17 cells.

Materials:

-

Primary human or murine naive CD4+ T cells

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23)

-

Test compound (e.g., MRL-871)

-

Cell culture medium and supplements

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Intracellular cytokine staining antibodies (anti-IL-17A, anti-IFN-γ)

-

Flow cytometer

Methodology:

-

T Cell Isolation: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Differentiation: Culture the naive CD4+ T cells with anti-CD3/CD28 antibodies and Th17 polarizing cytokines in the presence of serial dilutions of the test compound or vehicle control.

-

Restimulation and Intracellular Staining: After 3-5 days of culture, restimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.

-

Flow Cytometry: Harvest the cells, fix, and permeabilize them. Stain for intracellular IL-17A and other relevant cytokines (e.g., IFN-γ as a control for Th1 differentiation).

-

Data Analysis: Analyze the percentage of IL-17A-producing cells by flow cytometry. Plot the percentage of IL-17A+ cells against the log of the compound concentration to determine the inhibitory effect.

Visualizations

RORγt-Mediated Th17 Differentiation and IL-17 Signaling Pathway

References

Preliminary Efficacy of MRL-871: A Technical Overview for Drug Development Professionals

Abstract

MRL-871 has emerged as a potent, allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases. This technical guide provides a comprehensive summary of the preliminary efficacy data for MRL-871, detailing its mechanism of action, in vitro potency, and cellular activity. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support further research and development efforts.

Introduction

RORγt is a critical regulator of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). As such, it represents a prime therapeutic target for a range of autoimmune and inflammatory disorders. MRL-871 is a novel small molecule that inhibits RORγt activity through a distinct allosteric mechanism. Unlike orthosteric inhibitors that compete with endogenous ligands at the ligand-binding pocket, MRL-871 binds to a separate site on the RORγt ligand-binding domain (LBD). This binding event induces a conformational change that repositions helix 12 of the LBD, thereby preventing the recruitment of coactivator proteins essential for transcriptional activation. This guide synthesizes the currently available preliminary data on the efficacy of MRL-871.

Quantitative Efficacy Data

The in vitro potency and cellular efficacy of MRL-871 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Biochemical Potency of MRL-871

| Assay Type | Description | Endpoint | MRL-871 Potency | Reference |

| TR-FRET Coactivator Recruitment Assay | Measures the ability of MRL-871 to disrupt the interaction between the RORγt LBD and a coactivator peptide. | IC50 | 12.7 nM | [1] |

Table 2: In Vitro Cellular Activity of MRL-871

| Cell Line/System | Assay Description | Treatment Conditions | Endpoint Measured | Result | Reference |

| EL4 (murine lymphoblast) | Inhibition of endogenous RORγt-driven gene expression. | 10 µM MRL-871 for 24 hours | IL-17a mRNA levels | 48-fold reduction | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of Th17 cell differentiation and function. | Various concentrations | IL-17A, IL-17F, IL-23R, CCR6 mRNA levels | Concentration-dependent reduction | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections provide representative protocols for the key experiments cited.

TR-FRET Coactivator Recruitment Assay

This assay quantifies the ability of a test compound to inhibit the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.

Materials:

-

GST-tagged RORγt LBD

-

Terbium (Tb)-labeled anti-GST antibody

-

Fluorescein-labeled coactivator peptide (e.g., from SRC1)

-

Assay Buffer (e.g., TR-FRET Coregulator Buffer)

-

MRL-871

-

384-well black assay plates

-

Fluorescence plate reader with TR-FRET capabilities

Procedure:

-

Prepare a serial dilution of MRL-871 in DMSO. Further dilute to the final assay concentration in Assay Buffer.

-

Prepare a master mix containing GST-RORγt LBD and Tb-anti-GST antibody in Assay Buffer. Incubate for 1 hour at room temperature.

-

Prepare a solution of the fluorescein-labeled coactivator peptide in Assay Buffer.

-

In a 384-well plate, add the MRL-871 dilutions.

-

Add the RORγt LBD/antibody mix to each well.

-

Add the coactivator peptide solution to initiate the reaction.

-

Incubate the plate for 1-4 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (Terbium) and 520 nm (Fluorescein) following excitation at 340 nm.

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and plot the results against the MRL-871 concentration to determine the IC50 value.

Inhibition of IL-17a mRNA Expression in EL4 Cells

This protocol details the treatment of a murine T-lymphoma cell line that constitutively expresses RORγt and produces IL-17a, followed by the quantification of gene expression changes.

Materials:

-

EL4 cell line

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

MRL-871

-

DMSO (vehicle control)

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

Quantitative PCR (qPCR) reagents (including primers for Il17a and a housekeeping gene like Gapdh)

-

qPCR instrument

Procedure:

-

Seed EL4 cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Prepare a 10 µM solution of MRL-871 in complete medium. Use a corresponding concentration of DMSO as a vehicle control.

-

Add the MRL-871 solution or vehicle control to the cells and incubate for 24 hours at 37°C and 5% CO2.

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for Il17a and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Il17a mRNA expression in MRL-871 treated cells compared to the vehicle control.[3]

Human Th17 Cell Differentiation Assay

This assay assesses the impact of MRL-871 on the differentiation of primary human T cells into the Th17 lineage.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T cell isolation kit

-

Complete RPMI-1640 medium

-

Th17 polarizing cytokines: anti-IFN-γ, anti-IL-4, IL-1β, IL-6, IL-23, TGF-β

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads)

-

MRL-871

-

24-well cell culture plates

-

Flow cytometer and antibodies for intracellular cytokine staining (anti-IL-17A) or RNA extraction and qPCR reagents.

Procedure:

-

Isolate CD4+ T cells from human PBMCs using a negative selection kit.

-

Plate the purified CD4+ T cells in 24-well plates at a density of 1 x 10^6 cells/well in complete medium.

-

Add the Th17 polarizing cytokine cocktail and T-cell activation reagents to the cells.

-

Concurrently, add serial dilutions of MRL-871 or a vehicle control.

-

Culture the cells for 3-5 days at 37°C and 5% CO2.

-

For analysis of cytokine production, restimulate the cells for the final 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

-

Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

-

Alternatively, harvest the cells for RNA extraction and quantify the expression of RORγt target genes (IL17A, IL17F, IL23R, CCR6) via qPCR as described in the EL4 cell protocol.

Visualizations

MRL-871 Signaling Pathway

The following diagram illustrates the proposed mechanism of action for MRL-871 in inhibiting RORγt-mediated transcription.

Caption: Mechanism of MRL-871 action on RORγt.

Experimental Workflow for Cellular Efficacy

This diagram outlines the general workflow for assessing the efficacy of MRL-871 in a cell-based assay.

Caption: General workflow for MRL-871 cellular assays.

Conclusion

The preliminary data strongly suggest that MRL-871 is a potent and selective allosteric inverse agonist of RORγt. Its ability to inhibit coactivator recruitment and suppress IL-17A expression in relevant cell models provides a solid foundation for its further development as a therapeutic agent for Th17-mediated autoimmune diseases. The experimental protocols and visualizations provided in this guide are intended to facilitate the design and execution of subsequent preclinical studies to fully elucidate the therapeutic potential of MRL-871. Further in vivo studies are warranted to establish the pharmacokinetic, pharmacodynamic, and efficacy profile of this promising compound in relevant disease models.

References

Methodological & Application

Application Notes and Protocols for MRL-871 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that governs the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). Dysregulation of the RORγt/Th17 pathway is implicated in the pathogenesis of various autoimmune diseases. MRL-871 binds to a novel allosteric site on the RORγt ligand-binding domain, inducing a conformational change that prevents the recruitment of coactivators, thereby repressing the transcription of RORγt target genes.[2] These application notes provide detailed protocols for utilizing MRL-871 in two common cell-based assays to assess its inhibitory activity on the RORγt pathway.

Data Presentation

The following table summarizes the quantitative data for MRL-871 from various in vitro and cell-based assays.

| Parameter | Assay Type | Cell Line/System | Value | Reference |

| IC50 | RORγt Inverse Agonist Activity | Biochemical Assay | 12.7 nM | [1][3] |

| IC50 | Coactivator Peptide Recruitment | Biochemical Assay | 7 ± 1 nM | |

| IC50 | IL-17 Production | Human PBMCs | 39.6 nM | |

| IC50 | PPARγ Activity (Off-target) | Biochemical Assay | 8.5 ± 0.5 µM |

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of RORγt-mediated IL-17A transcription and the mechanism of inhibition by MRL-871.

Caption: RORγt signaling pathway and MRL-871 mechanism of action.

Experimental Protocols

IL-17A mRNA Expression Assay in EL4 Cells

This protocol describes how to assess the inhibitory effect of MRL-871 on the constitutive expression of IL-17A mRNA in the murine lymphoma cell line, EL4.

Experimental Workflow Diagram

Caption: Workflow for IL-17A mRNA expression assay.

Materials:

-

EL4 cell line (ATCC TIB-39)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MRL-871 (stock solution in DMSO)

-

6-well tissue culture plates

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green-based)

-

qPCR primers for mouse IL-17A and GAPDH (housekeeping gene)

-

Commercially available, validated primers are recommended (e.g., from OriGene, Sino Biological, or Bio-Rad).

-

-

qPCR instrument

Procedure:

-

Cell Seeding:

-

The day before treatment, seed EL4 cells in a 6-well plate at a density of 1 x 106 cells/mL in 2 mL of complete RPMI-1640 medium per well.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare dilutions of MRL-871 in complete medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%).

-

Treat the cells with the desired concentrations of MRL-871 (e.g., a dose-response from 1 nM to 10 µM). A single concentration of 10 µM has been shown to be effective. Include a vehicle control (DMSO only).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

RNA Isolation:

-

After incubation, harvest the cells by centrifugation.

-

Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either IL-17A or GAPDH, and the synthesized cDNA.

-

Perform qPCR using a standard thermal cycling protocol (an example is provided below, but it should be optimized for the specific instrument and primers):

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for IL-17A and GAPDH for each sample.

-

Calculate the relative expression of IL-17A mRNA normalized to GAPDH using the 2-ΔΔCt method.

-

RORγt Reporter Gene Assay in HEK293T Cells

This protocol describes a method to measure the inverse agonist activity of MRL-871 using a luciferase reporter assay in a non-native cell line, providing a more direct readout of RORγt transcriptional activity.

Experimental Workflow Diagram

Caption: Workflow for RORγt reporter gene assay.

Materials:

-

HEK293T cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Expression vector encoding full-length human RORγt

-

Luciferase reporter vector containing ROR response elements (ROREs) upstream of a minimal promoter driving firefly luciferase expression.

-

A control vector expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

-

Transfection reagent (e.g., Lipofectamine)

-

96-well white, clear-bottom tissue culture plates

-

MRL-871 (stock solution in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Transfection:

-

The day before transfection, seed HEK293T cells in a 6-well plate so they are 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the RORγt expression vector, the RORE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Seeding:

-

Approximately 24 hours post-transfection, detach the cells and seed them into a 96-well white, clear-bottom plate at a density of 30,000 - 50,000 cells per well in 100 µL of complete DMEM.

-

-

Compound Treatment:

-

Prepare serial dilutions of MRL-871 in complete medium.

-

Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagents to room temperature.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

-

-

Data Analysis:

-

For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the MRL-871 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Expected Results

-

IL-17A mRNA Expression Assay: Treatment of EL4 cells with MRL-871 is expected to cause a dose-dependent decrease in the relative expression of IL-17A mRNA. A significant reduction (e.g., 48-fold) has been reported with 10 µM MRL-871 after 24 hours.

-

RORγt Reporter Gene Assay: MRL-871 should dose-dependently inhibit the constitutive luciferase activity in the RORγt-transfected HEK293T cells, allowing for the calculation of an EC50 value, which is expected to be in the nanomolar range.

References

Application Notes: MRL-871 Treatment Protocol for the EL4 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines like IL-17A.[3] MRL-871 binds to a novel allosteric site on the RORγt ligand-binding domain, inducing a conformational change that prevents the binding of coactivator proteins and thereby inhibiting transcriptional activity.[3][4]

The EL4 cell line, a murine T-cell lymphoma, is a widely used model for studying T-cell signaling and function. Notably, EL4 cells can be induced to produce IL-17A, making them a relevant in vitro system for evaluating the efficacy of RORγt inhibitors. MRL-871 has been shown to effectively reduce IL-17A mRNA production in EL4 cells, demonstrating its potential as a therapeutic agent targeting Th17-mediated inflammation.

These application notes provide a comprehensive protocol for the treatment of the EL4 cell line with MRL-871, including methods for cell culture, viability assessment, and analysis of target engagement.

Mechanism of Action of MRL-871

MRL-871 functions as an allosteric inverse agonist of RORγt. Unlike orthosteric ligands that compete with endogenous ligands at the active site, MRL-871 binds to a distinct, previously unidentified pocket on the RORγt ligand-binding domain. This binding event stabilizes a unique antagonistic conformation of the receptor, which physically blocks the recruitment of coactivator proteins necessary for gene transcription. The primary downstream effect of RORγt inhibition by MRL-871 is the suppression of IL-17A gene expression.

Data Presentation

Table 1: In Vitro Activity of MRL-871

| Parameter | Value | Cell Line | Reference |

| IC50 | 12.7 nM | Not Specified | |

| Effect on IL-17A mRNA | 48-fold reduction | EL4 | |

| Concentration for IL-17A mRNA reduction | 10 µM | EL4 | |

| Incubation Time | 24 hours | EL4 |

Experimental Protocols

EL4 Cell Culture

The EL4 cell line is a murine T-lymphoblast line that grows in suspension.

Materials:

-

EL4 cell line

-

Complete Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate Buffered Saline (PBS)

-

T-25 or T-75 culture flasks

-

15 mL or 50 mL conical tubes

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Protocol:

-

Thawing Frozen Cells:

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium in a T-25 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Maintaining Cultures:

-

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Monitor cell density and viability every 2-3 days.

-

To subculture, determine the cell density and dilute the culture with fresh medium to the desired seeding density (e.g., 2 x 10⁵ cells/mL).

-

MRL-871 Treatment and Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

EL4 cells

-

MRL-871 (dissolved in DMSO)

-

Complete growth medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding:

-

Harvest EL4 cells in the logarithmic growth phase.

-

Determine cell density and viability.

-

Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

-

MRL-871 Treatment:

-

Prepare serial dilutions of MRL-871 in complete growth medium. A suggested starting range is 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest MRL-871 concentration.

-

Add 100 µL of the MRL-871 dilutions or vehicle control to the appropriate wells.

-

Incubate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

EL4 cells treated with MRL-871

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Treat EL4 cells with MRL-871 at various concentrations (e.g., IC₅₀ concentration determined from the MTT assay) for 24 hours.

-

Collect cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Annexin V-FITC negative and PI negative cells are viable.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

Quantitative Real-Time PCR (qRT-PCR) for IL-17A Expression

This protocol is to quantify the effect of MRL-871 on IL-17A mRNA expression in EL4 cells.

Materials:

-

EL4 cells treated with MRL-871

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for mouse IL-17A and a housekeeping gene (e.g., GAPDH or β-actin)

-

qRT-PCR instrument

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat EL4 cells with MRL-871 (e.g., 10 µM) and a vehicle control for 24 hours.

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-